molecular formula C23H30ClN5O B2688012 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 899413-09-3

5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

カタログ番号: B2688012
CAS番号: 899413-09-3
分子量: 427.98
InChIキー: FHHKDDTWXLJDDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, primarily due to its core pyrazolopyrimidine scaffold. Pyrazolopyrimidine derivatives are recognized in scientific research for their ability to mimic the adenine moiety of ATP, the natural phosphorylating agent utilized by tyrosine kinases (TKs) . This characteristic makes scaffolds like this one valuable as potential ATP-competitive inhibitors for investigating intracellular signaling pathways . Furthermore, the incorporation of a morpholine ring, a common pharmacophore in approved drugs, enhances the compound's profile. Morpholine-containing compounds are investigated in diverse therapeutic areas, including oncology and cardiovascular, respiratory, and infectious diseases . The specific structural features of this compound—comprising a pyrazolopyrimidine core, a tert-butyl group, a chlorophenyl ring, and a morpholine-propyl side chain—suggest its utility as a key intermediate or tool compound for exploring kinase inhibition, developing targeted therapies, and conducting structure-activity relationship (SAR) studies . Researchers can leverage this compound to probe biological mechanisms and advance the development of novel therapeutic agents.

特性

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O/c1-23(2,3)20-15-21(25-9-4-10-28-11-13-30-14-12-28)29-22(27-20)19(16-26-29)17-5-7-18(24)8-6-17/h5-8,15-16,25H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHKDDTWXLJDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the tert-butyl, chlorophenyl, and morpholinyl groups. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

化学反応の分析

Nucleophilic Substitution at the Pyrimidine Core

The pyrazolo[1,5-a]pyrimidin-7-amine scaffold enables nucleophilic substitution at the C-2 and C-6 positions under basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C (3 h), yielding N-alkylated derivatives .

  • Acylation : Forms amide bonds with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) at 0–25°C (2 h).

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMF, 80°CN-Methyl derivative72
AcylationAcCl, TEA, DCM, 0–25°CAcetylated amide65

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group undergoes electrophilic substitution, though steric hindrance from the tert-butyl group limits reactivity:

  • Nitration : Requires fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C (1 h) to introduce nitro groups meta to chlorine.

  • Sulfonation : Reacts with chlorosulfonic acid (ClSO₃H) at 50°C (3 h), producing sulfonic acid derivatives.

Key Notes :

  • Halogenation (e.g., bromination) is less favorable due to deactivation by the chlorine substituent.

  • Friedel-Crafts alkylation is inhibited by electron-withdrawing effects of chlorine.

Morpholine Propyl Chain Reactivity

The 3-(morpholin-4-yl)propyl group participates in:

  • Protonation/Deprotonation : The tertiary amine forms salts with acids (e.g., HCl in ethanol) .

  • Oxidation : Reacts with hydrogen peroxide (H₂O₂) in acetic acid to yield morpholine N-oxide derivatives (requires 12 h at 60°C) .

Table 2: Morpholine Propyl Reactions

ReactionConditionsProductReference
Salt FormationHCl (1M), EtOH, 25°C, 1 hHydrochloride salt
OxidationH₂O₂ (30%), AcOH, 60°C, 12 hMorpholine N-oxide

Reductive Amination and Cross-Coupling

  • Buchwald-Hartwig Coupling : Reacts with aryl halides (e.g., 4-bromotoluene) using palladium catalysts (Pd(OAc)₂) and Xantphos ligand in toluene (100°C, 24 h) .

  • Reductive Amination : Converts ketones to secondary amines via sodium cyanoborohydride (NaBH₃CN) in methanol (pH 4–5, 12 h) .

Mechanistic Insights :

  • The pyrimidine nitrogen atoms act as directing groups in cross-coupling reactions .

  • Steric bulk from tert-butyl slows reaction kinetics but enhances regioselectivity .

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) in acetonitrile decomposes the compound via C–N bond cleavage (t₁/₂ = 8 h).

  • Thermal Stability : Stable up to 200°C (DSC analysis), with decomposition initiating at 210°C.

Biological Interactions (Kinase Inhibition)

Though not a direct chemical reaction, the compound’s binding to kinases (e.g., c-Abl, RET) involves:

  • Hydrogen Bonding : The morpholine oxygen and pyrimidine NH interact with kinase ATP-binding pockets .

  • Hydrophobic Interactions : The tert-butyl and 4-chlorophenyl groups enhance binding affinity (IC₅₀ = 12 nM for c-Abl) .

Table 3: Kinase Inhibition Data

Kinase TargetIC₅₀ (nM)Assay TypeReference
c-Abl12ATP-competitive
RET28Cell-free

Comparative Reactivity with Analogues

  • vs. Non-chlorinated Analogues : The 4-chlorophenyl group reduces electrophilic substitution rates by 40% compared to phenyl derivatives.

  • vs. Shorter Alkyl Chains : The 3-morpholinylpropyl chain exhibits 2× faster alkylation than ethyl analogues due to reduced steric hindrance.

Reaction Optimization Challenges

  • Steric Hindrance : The tert-butyl group limits access to the C-6 position, requiring high-temperature conditions (>100°C) for functionalization .

  • Solubility Issues : Poor solubility in polar solvents (e.g., water) necessitates DMF or DMSO for reactions .

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry and its tailored reactivity profile, making it a valuable scaffold for kinase inhibitor development.

科学的研究の応用

Structure and Composition

  • Molecular Formula : C21H28ClN7O
  • Molecular Weight : 429.9 g/mol
  • IUPAC Name : 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Anticancer Activity

Recent studies have indicated that compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. For instance, derivatives of pyrazolo-pyrimidines have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)<2
Compound BHepG2 (Liver Cancer)2.1
Compound CJurkat (Leukemia)2.6

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been explored extensively. For example, compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process:

CompoundInhibition (%) at 100 µMReference
Compound D44% COX-II Inhibition
Compound E60% COX-II Inhibition

These results indicate that the compound may be beneficial in treating inflammatory diseases by reducing prostaglandin synthesis.

Protein Kinase Inhibition

The compound has also been investigated for its ability to inhibit protein kinases, which play a pivotal role in cell signaling pathways related to cancer and other diseases. Patents have been filed for similar compounds as potential protein kinase B inhibitors, showcasing their relevance in therapeutic development:

CompoundTarget KinaseEffectiveness
Compound FAKT (Protein Kinase B)High Inhibition
Compound GmTORModerate Inhibition

This highlights the compound's versatility as a potential therapeutic agent in cancer treatment.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various pyrazolo-pyrimidine derivatives, it was found that those with substitutions similar to those in 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine exhibited superior cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazolo-pyrimidine derivatives demonstrated that they significantly reduced edema in animal models of inflammation. The study measured the reduction in paw swelling and correlated it with COX inhibition levels, providing evidence for their therapeutic potential in treating inflammatory conditions.

作用機序

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects. The compound’s structure allows it to bind to the active sites of these kinases, blocking their activity and affecting downstream signaling pathways .

類似化合物との比較

Table 1. Structural and Property Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 3 Position 5 Position 7 Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Biological/Physical Properties
Target Compound 4-Chlorophenyl tert-Butyl 3-(Morpholin-4-yl)propyl 436.9* ~5.5* 1 donor, 6 acceptors Enhanced solubility due to morpholine; potential anti-mycobacterial activity
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl 3-(Morpholin-4-yl)propyl (with 2-methyl) 450.9* ~5.8* 1 donor, 6 acceptors Additional methyl at position 2 increases lipophilicity; similar solubility profile
5-tert-butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl Isopropyl ~350.8* ~5.2* 1 donor, 3 acceptors Reduced solubility vs. morpholinopropyl analog; higher logP suggests increased membrane permeability
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl Cyclopentyl 368.9 5.9 1 donor, 3 acceptors High XLogP3 (5.9) indicates lipophilicity; potential CNS penetration
3-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Phenyl 2-Methoxyethyl 356.4 ~4.1 1 donor, 5 acceptors Fluorine enhances electronic effects; methoxyethyl improves solubility vs. alkyl chains
N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Phenyl 4-Chlorophenyl ~408.3* ~6.0* 1 donor, 3 acceptors Diphenyl groups increase hydrophobicity; limited solubility

*Estimated based on structural similarity.

Impact of Position 3 Substitutions

  • 4-Chlorophenyl vs. 4-Fluorophenyl : Chlorine’s stronger electron-withdrawing effect enhances binding to hydrophobic pockets, while fluorine’s smaller size may improve metabolic stability .
  • Aryl vs. Heteroaryl: Compounds with pyridinylmethyl groups (e.g., , compound 47) show anti-mycobacterial activity (purity >99%, MIC values inferred from Table 2 ), but morpholinopropyl substituents may offer better solubility .

Position 5 Substituents

  • Phenyl/Propyl : In , phenyl or fluorophenyl groups at position 5 correlate with cytotoxicity (e.g., compound 35b: IC50 ~2 µM in cancer cell lines) .

Position 7 Amine Modifications

  • Morpholinopropyl: Introduces hydrogen bond acceptors (morpholine oxygen), improving water solubility. This is critical for oral bioavailability .
  • Isopropyl/Cyclopentyl : These lipophilic groups (e.g., ) may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Pyridinylmethyl: Compounds like 47–51 () demonstrate high anti-mycobacterial activity (64–90% yields, purity >98%), but morpholinopropyl derivatives are less explored in this context .

生物活性

5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, summarizing key findings from various studies, including in vitro assays and structure-activity relationship (SAR) analyses.

Overview of the Compound

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been associated with various pharmacological activities. Its structure includes a pyrazolo core, a tert-butyl group, a chlorophenyl moiety, and a morpholine substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structural features allow it to modulate various signaling pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammatory disorders.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. A notable study screened various compounds against human breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. The results indicated that certain derivatives exhibited significant growth inhibition:

CompoundCell LineIC50 (µM)
5-tert-butyl derivativeMCF-715.3
Control (YM155)MCF-710.0
Control (Menadione)MDA-MB-23112.5

These findings suggest that modifications in the pyrazolo structure can enhance anticancer activity, indicating a promising avenue for drug development .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine have shown potential as COX-II inhibitors. For instance, studies indicate that certain pyrazolo derivatives can selectively inhibit COX-II with IC50 values ranging from 0.52 to 22.25 µM . This suggests that such compounds may be useful in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazolo[1,5-a]pyrimidine derivatives highlight the importance of specific substituents in enhancing biological activity. For instance:

  • Tert-butyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Chlorophenyl Moiety : Contributes to receptor binding affinity.
  • Morpholine Substituent : May facilitate interaction with specific biological targets.

These modifications are crucial for optimizing the efficacy and selectivity of these compounds against their targets .

Case Studies

  • Study on Anticancer Activity : A recent investigation into a library of pyrazolo derivatives revealed that while some compounds showed no significant growth inhibition against MDA-MB-231 cells, others demonstrated promising activity against different cancer types .
  • COX-II Inhibition Study : Research indicated that modified pyrazolo compounds exhibited selective COX-II inhibition with minimal side effects compared to traditional NSAIDs like Celecoxib .

Q & A

Basic: What are the key synthetic strategies for this pyrazolo[1,5-a]pyrimidine derivative?

Methodological Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazole precursors with β-diketones or enaminones. Key steps include:

  • Cyclization: Use of acetic acid or DMF as solvents under reflux (80–120°C) to form the heterocyclic core .
  • Substitution: Introduction of the tert-butyl, 4-chlorophenyl, and morpholinopropyl groups via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/acetonitrile .

Advanced: How can researchers optimize the synthetic route to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for amination steps to reduce side reactions .

  • Solvent Effects: Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction rates and selectivity .

  • In-line Analytics: Use HPLC-MS to monitor intermediate formation and adjust reaction times dynamically .

  • Table: Yield Optimization

    ConditionYield (%)Purity (%)
    Pd(OAc)₂/Xantphos7898
    DMF → Ionic Liquid8599
    Reflux → Microwave9297
    Data derived from .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the pyrazolo[1,5-a]pyrimidine core (e.g., δ 8.2–8.5 ppm for H-2) and substituents (e.g., tert-butyl at δ 1.3 ppm) .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯N interactions stabilizing the morpholine moiety) .

Advanced: How can computational methods predict binding interactions with kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrophobic interactions with tert-butyl and 4-chlorophenyl groups) .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD fluctuations (<2 Å indicates stable binding) .
  • Free Energy Calculations (MM-PBSA): Estimate binding affinity (ΔG < −30 kcal/mol suggests strong inhibition) .

Advanced: How to address contradictory bioactivity data in enzymatic assays?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target isoform selectivity. Mitigation strategies:

  • Enzyme Source: Compare recombinant vs. native enzymes (e.g., human vs. murine kinases) .
  • Redox Buffers: Add DTT/TCEP to stabilize cysteine-rich kinases and reduce false positives .
  • ITC vs. FRET: Use isothermal titration calorimetry (ITC) to validate inhibition constants (Ki) obtained via fluorescence assays .

Basic: What are the primary biological targets of this compound?

Methodological Answer:

  • Kinase Inhibition: Screens against 100+ kinases (e.g., CDK2, Aurora A) using ADP-Glo assays show IC50 values <100 nM .
  • CYP450 Interactions: Assess metabolic stability via liver microsome assays (e.g., t1/2 >60 min in human hepatocytes) .

Advanced: How to design SAR studies for morpholinopropyl side-chain modifications?

Methodological Answer:

  • Analog Synthesis: Replace morpholine with piperazine or thiomorpholine; assess solubility (LogP) and potency .

  • Pharmacophore Mapping: Use MOE to identify critical H-bond acceptors (morpholine oxygen) and hydrophobic regions (tert-butyl) .

  • Table: SAR of Morpholine Analogs

    AnalogCDK2 IC50 (nM)Solubility (µg/mL)
    Morpholine4512
    Piperazine6828
    Thiomorpholine1208
    Data from .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24h; analyze degradation via UPLC .
  • Plasma Stability: Use human plasma (37°C, 1h); quantify parent compound using LC-MS/MS .

Advanced: What strategies resolve low bioavailability in preclinical models?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the pyrimidine NH to enhance solubility .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150 nm size) for sustained release .

Advanced: How to validate off-target effects in phenotypic screens?

Methodological Answer:

  • CRISPR-Cas9 Knockout: Generate isogenic cell lines lacking suspected off-target kinases .
  • Phosphoproteomics (LC-MS/MS): Compare phosphorylation profiles in treated vs. untreated cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。